Potency: Human vs. Rat α7 Receptor Activity
A-867744 potentiates acetylcholine (ACh)-evoked currents in Xenopus laevis oocytes expressing human or rat α7 nAChRs with sub- to low-micromolar potency, establishing its utility as a tool compound across both species. The IC50 values are 0.98 μM for the human receptor and 1.12 μM for the rat receptor, reflecting comparable activity in standard preclinical species models [1][2].
| Evidence Dimension | Potency (IC50) for potentiation of ACh-evoked currents |
|---|---|
| Target Compound Data | 0.98 μM (human α7) and 1.12 μM (rat α7) |
| Comparator Or Baseline | Human α7 vs. Rat α7 nAChR |
| Quantified Difference | Rat receptor IC50 is 0.14 μM (14%) higher than human receptor IC50 |
| Conditions | Xenopus laevis oocytes expressing recombinant human or rat α7 nAChRs; potentiation of ACh-evoked currents |
Why This Matters
Demonstrates comparable potency across two primary preclinical species, supporting consistent in vivo translation and reducing species-related variability in experimental design.
- [1] Faghih, R., Gopalakrishnan, S. M., Grønlien, J. H., Malysz, J., Briggs, C. A., Wetterstrand, C., Ween, H., Curtis, M. P., Sarris, K. A., Gfesser, G. A., El-Kouhen, R., Robb, H. M., Radek, R. J., Marsh, K. C., Bunnelle, W. H., & Gopalakrishnan, M. (2009). Discovery of 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744) as a novel positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 52(10), 3377–3384. View Source
- [2] Malysz, J., Grønlien, J. H., Timmermann, D. B., Håkerud, M., Thorin-Hagene, K., Ween, H., Trumbull, J. D., Xiong, Y., Briggs, C. A., Ahring, P. K., Dyhring, T., & Gopalakrishnan, M. (2009). In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744), exhibiting unique pharmacological profile. The Journal of Pharmacology and Experimental Therapeutics, 330(1), 257–267. View Source
